T4 DNA ligase

Description

Propriétés

Numéro CAS |

9015-85-4 |

|---|---|

Formule moléculaire |

C73H140N4O6S2 |

Poids moléculaire |

1234.0 g/mol |

Nom IUPAC |

2-[4-[2-[4-[bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate |

InChI |

InChI=1S/C73H140N4O6S2/c1-5-9-13-17-21-23-25-27-29-31-33-35-39-43-51-71(80)67-77(68-72(81)52-44-40-36-34-32-30-28-26-24-22-18-14-10-6-2)55-47-48-63-84-85-64-61-75-58-56-74(57-59-75)60-62-83-73(82)53-45-46-54-76(65-69(78)49-41-37-19-15-11-7-3)66-70(79)50-42-38-20-16-12-8-4/h21-24,27-30,69-72,78-81H,5-20,25-26,31-68H2,1-4H3 |

Clé InChI |

NWVNMPZABMFRQO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CN(CCCCC(=O)OCCN1CCN(CC1)CCSSCCCCN(CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCC=CCC=CCCCCC)O)CC(CCCCCCCC)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Dawn of Genetic Engineering: Unraveling the Discovery of T4 DNA Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of T4 DNA ligase was a watershed moment in molecular biology, paving the way for the era of genetic engineering and recombinant DNA technology. This essential enzyme, capable of joining DNA fragments, became a cornerstone of the molecular biologist's toolkit. This technical guide delves into the history of its discovery, presenting the key experiments, quantitative data, and enzymatic mechanisms in a detailed format for today's researchers.

A Serendipitous Discovery in 1967: The Race to Find DNA's "Glue"

The mid-1960s was a period of intense research into the fundamental processes of DNA replication, repair, and recombination. Scientists had observed that linear bacteriophage DNA circularized upon entering a host bacterium and that genetic recombination involved the physical breakage and rejoining of DNA molecules.[1] These observations strongly suggested the existence of an enzyme capable of repairing breaks in the DNA backbone. In 1967, this enzymatic activity was independently discovered by five different laboratories: Gellert; Lehman; Richardson; Hurwitz; and Cozzarelli.[1] While some of these initial discoveries were made using E. coli extracts, the enzyme from bacteriophage T4-infected E. coli quickly became a focal point due to its robust activity.

The Key Experiments: From Observation to Isolation

The initial discovery of DNA ligase activity was based on the conversion of linear or nicked DNA into a covalently closed circular form, which could be detected by its altered sedimentation properties in alkaline sucrose gradients or its resistance to exonuclease digestion.

Experimental Protocol: Assay for DNA Ligase Activity (Based on Gellert, 1967)

This protocol describes a typical early assay used to detect DNA ligase activity through the conversion of hydrogen-bonded circles of bacteriophage λ DNA to a covalently closed form.

1. Substrate Preparation:

-

Bacteriophage λ DNA, with its cohesive "cos" sites, was used as the substrate. Heating the DNA to 75°C followed by slow cooling allowed the cohesive ends to anneal, forming hydrogen-bonded circular molecules.

2. Reaction Mixture:

-

A typical reaction mixture (total volume of 0.1 mL) contained:

-

0.5 µg of hydrogen-bonded circular λ DNA

-

10 µmoles of Tris-HCl, pH 7.6

-

1 µmole of MgCl₂

-

0.1 µmole of EDTA

-

10 mµmoles of ATP

-

An aliquot of the E. coli extract or purified enzyme fraction.

-

3. Incubation:

-

The reaction mixture was incubated at 30°C for a specified time (e.g., 20 minutes).

4. Analysis of Products:

-

The reaction was stopped by adding EDTA and heating.

-

The products were analyzed by sedimentation in an alkaline sucrose gradient (pH 12.5). Covalently closed circular DNA sediments significantly faster than linear or open-circular DNA under these conditions.

-

Fractions were collected and the radioactivity (if using radiolabeled DNA) or UV absorbance of each fraction was measured to determine the sedimentation profile.

Purification of this compound: The Early Protocols

The purification of this compound from T4-infected E. coli was a critical step in its characterization. The following is a summary of an early purification scheme, highlighting the key steps.

Experimental Protocol: Purification of this compound (Based on Weiss and Richardson, 1967)

1. Preparation of Crude Extract:

-

E. coli B was infected with a T4 bacteriophage mutant deficient in DNA degradation (to preserve the host DNA).

-

After a period of infection to allow for phage enzyme expression, the cells were harvested by centrifugation.

-

The cell pellet was resuspended in buffer and lysed, typically by sonication or with a French press, to release the cellular contents.

2. Streptomycin Sulfate Precipitation:

-

Streptomycin sulfate was added to the crude extract to precipitate nucleic acids, which were then removed by centrifugation.

3. Ammonium Sulfate Fractionation:

-

The supernatant was subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the ligase activity was collected.

4. DEAE-Cellulose Chromatography:

-

The active fraction was dialyzed and applied to a DEAE-cellulose column.

-

Proteins were eluted with a linear gradient of NaCl. Fractions were collected and assayed for ligase activity.

5. Phosphocellulose Chromatography:

-

The pooled active fractions from the DEAE-cellulose column were applied to a phosphocellulose column.

-

The column was washed, and the enzyme was eluted with a salt gradient.

6. Hydroxylapatite Chromatography:

-

A final purification step using hydroxylapatite chromatography was often employed to achieve a higher degree of purity.

Quantitative Analysis of this compound Activity

The activity of this compound was quantified in various ways in the early studies. One of the standard units of activity, the "Weiss unit," is based on the ATP-PPi exchange reaction.

| Parameter | Value | Reference |

| Unit Definition (Weiss Unit) | 1 nmol of ³²P from pyrophosphate exchanged into ATP in 20 minutes at 37°C. | Weiss et al. (1968) J. Biol. Chem. |

| Specific Activity (Highly Purified) | ~70,000 units/mg | Weiss et al. (1968) J. Biol. Chem. |

| Molecular Weight | ~63,000 - 68,000 Da | [2] |

| Cofactor | ATP | [2] |

The Enzymatic Mechanism of this compound

The mechanism of this compound action was elucidated through a series of elegant experiments. It proceeds in three key steps:

-

Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate (PPi). The AMP molecule is linked to a lysine residue in the active site of the enzyme.

-

AMP Transfer: The activated AMP moiety is then transferred from the ligase to the 5'-phosphate terminus of the DNA nick, forming a DNA-adenylate intermediate.

-

Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and sealing the nick. AMP is released in this final step.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow used in the initial characterization of this compound.

Conclusion: A Legacy of Discovery

The discovery of this compound was a triumph of biochemical investigation, driven by insightful observations of fundamental DNA processes. The meticulous experimental work of several independent research groups in 1967 not only identified and characterized this crucial enzyme but also laid the foundation for the revolutionary field of recombinant DNA technology. The protocols and quantitative data from these pioneering studies, as outlined in this guide, provide a valuable historical and technical perspective for today's scientists who continue to build upon this remarkable legacy.

References

The Discovery and Foundational Science of T4 DNA Ligase: A Technical Guide

Executive Summary

The discovery of DNA ligases in 1967 marked a pivotal moment in molecular biology, providing a critical tool for understanding and manipulating genetic material. Among these, T4 DNA ligase, isolated from bacteriophage T4-infected Escherichia coli, has become an indispensable enzyme in research and biotechnology. This guide delves into the seminal discovery of this compound, presenting the key scientists, the timeline of its characterization, detailed experimental protocols from the foundational studies, and a summary of its core biochemical properties. The enzymatic mechanism is also illustrated to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The existence of an enzyme capable of repairing breaks in the phosphodiester backbone of DNA was first demonstrated in 1967 through the independent work of several research groups. The laboratories of Gellert, Lehman, Richardson, and Hurwitz all published findings on enzymes that could catalyze the formation of a phosphodiester bond in DNA.

Specifically, the initial characterization of the enzyme that would become known as this compound was reported by Bernard Weiss and Charles C. Richardson in their 1967 paper, "Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage".[1] This work, along with a subsequent, more detailed publication in 1968, laid the groundwork for understanding this vital enzyme.[2]

Further milestones in the elucidation of this compound include the cloning of its gene in 1979 by Wilson and Murray, and the determination of its primary structure and genetic organization in 1983 by Armstrong and coworkers. These advancements paved the way for the recombinant production and widespread use of this compound in molecular biology.

Core Biochemical Properties

This compound is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA hybrids.[3] It is a monomeric protein with a molecular weight of approximately 68 kDa. The enzyme is essential for DNA replication and repair in the T4 bacteriophage. In laboratory settings, it is widely used for joining DNA fragments, such as in cloning and library construction.

| Property | Value | Reference |

| Molecular Weight | ~68 kDa | Thermo Fisher Scientific |

| Optimal pH | 7.2 - 7.8 | Thermo Fisher Scientific |

| Cofactor | ATP, Mg2+ | [4] |

| kcat (nick sealing) | 0.4 ± 0.1 s⁻¹ | [5] |

| Km (nicked DNA) | 4 ± 1 nM | [6] |

| kcat/Km (nicked DNA) | 150 ± 50 µM⁻¹s⁻¹ | [5] |

| Optimal Temperature | 16°C (for cohesive ends) | [4] |

| Heat Inactivation | 70°C for 15 minutes | [7] |

Enzymatic Mechanism of this compound

The catalytic mechanism of this compound proceeds through a series of three nucleotidyl transfer steps.[5][8]

-

Enzyme Adenylylation: The enzyme reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.

-

AMP Transfer to DNA: The adenylate group is transferred from the enzyme to the 5'-phosphate terminus of the DNA substrate, creating a DNA-adenylate intermediate.

-

Nick Sealing: The 3'-hydroxyl group at the nick attacks the activated 5'-phosphate, forming a phosphodiester bond and releasing AMP.

This three-step process is essential for the repair of single-strand breaks in DNA.

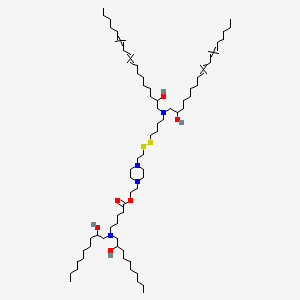

Caption: The three-step catalytic mechanism of this compound.

Foundational Experimental Protocols

The following protocols are summarized from the seminal 1967 and 1968 publications by Weiss and Richardson, which first described the activity and purification of this compound.

Preparation of 32P-labeled Nicked DNA Substrate

-

DNA Source: DNA from bacteriophage T7 was used.

-

Introduction of Nicks: The T7 DNA was treated with pancreatic DNase I to introduce single-strand breaks (nicks), exposing 5'-hydroxyl and 3'-phosphate termini.

-

Dephosphorylation: The 3'-phosphate groups were removed using E. coli alkaline phosphatase.

-

Phosphorylation with 32P: The exposed 5'-hydroxyl groups were then phosphorylated using T4 polynucleotide kinase and [γ-³²P]ATP. This resulted in a DNA substrate with ³²P-labeled 5'-phosphate groups at the nicks.

Assay for this compound Activity

The assay measured the conversion of the ³²P-labeled 5'-phosphate at a nick to a phosphatase-resistant form, indicating the formation of a phosphodiester bond.

-

Reaction Mixture: The standard reaction mixture (0.1 mL) contained:

-

50 mM Tris-HCl, pH 7.6

-

5 mM MgCl₂

-

10 mM dithiothreitol

-

1 mM ATP

-

³²P-labeled nicked T7 DNA (containing approximately 1.5 pmol of 5'-termini)

-

Enzyme fraction

-

-

Incubation: The reaction was incubated at 37°C for a specified time (e.g., 20 minutes).

-

Termination and Phosphatase Treatment: The reaction was stopped by heating at 100°C for 2 minutes. After cooling, bacterial alkaline phosphatase was added to hydrolyze any remaining 5'-phosphomonoesters.

-

Quantification: The amount of ³²P remaining in the acid-insoluble fraction (ligated DNA) was determined by scintillation counting. One unit of enzyme activity was defined as the amount that converts 1 nmol of ³²P-labeled 5'-termini to a phosphatase-resistant form in 20 minutes under the standard assay conditions.

Purification of this compound from T4-infected E. coli

The purification procedure involved several chromatographic steps to isolate the enzyme from a crude cell lysate.

-

Cell Growth and Infection: E. coli B was grown in a large-scale fermenter and infected with bacteriophage T4 amN82.

-

Preparation of Crude Extract: The infected cells were harvested and lysed by sonication. The cell debris was removed by centrifugation.

-

Streptomycin Sulfate Precipitation: Nucleic acids were precipitated from the crude extract by the addition of streptomycin sulfate.

-

Ammonium Sulfate Fractionation: The supernatant was subjected to ammonium sulfate precipitation, and the fraction containing the ligase activity was collected.

-

Chromatography: The ammonium sulfate fraction was further purified by a series of column chromatography steps, including:

-

DEAE-cellulose chromatography

-

Phosphocellulose chromatography

-

Hydroxylapatite chromatography

-

DEAE-Sephadex chromatography

-

This multi-step purification process yielded a highly purified preparation of this compound.

Conclusion

The discovery of this compound by pioneers like Weiss and Richardson was a watershed moment in molecular biology. Their meticulous work in characterizing and purifying this enzyme provided the scientific community with a powerful tool that has been instrumental in the development of recombinant DNA technology and numerous other applications in genetics and biotechnology. Understanding the historical context, the fundamental biochemical properties, and the detailed enzymatic mechanism of this compound remains crucial for researchers leveraging this remarkable enzyme in their work.

References

- 1. Enzymatic breakage and joining of deoxyribonucleic acid, I. Repair of single-strand breaks in DNA by an enzyme system from Escherichia coli infected with T4 bacteriophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic breakage and joining of deoxyribonucleic acid. VI. Further purification and properties of polynucleotide ligase from Escherichia coli infected with bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. DNA ligase - Wikipedia [en.wikipedia.org]

- 5. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. intactgenomics.com [intactgenomics.com]

- 8. goldbio.com [goldbio.com]

T4 DNA Ligase: A Comprehensive Technical Guide to its Enzymatic Mechanism

For Researchers, Scientists, and Drug Development Professionals

T4 DNA ligase, an enzyme isolated from the T4 bacteriophage, is an indispensable tool in molecular biology. It facilitates the joining of DNA fragments by catalyzing the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[1][2] This ATP-dependent enzyme is crucial for DNA replication, repair, and recombination processes in vivo and is widely utilized for applications such as gene cloning and library construction in vitro.[3][4][5]

Core Enzymatic Mechanism

The catalytic activity of this compound proceeds through a three-step nucleotidyl transfer reaction. This process is fundamental to its function in sealing nicks in double-stranded DNA and joining both cohesive ("sticky") and blunt-ended DNA fragments.[3][6]

Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a conserved lysine residue within the enzyme's active site on the α-phosphate of an ATP cofactor.[7][8] This results in the formation of a high-energy covalent ligase-adenylate (Enzyme-AMP) intermediate, with the AMP molecule linked to the lysine via a phosphoramidate bond.[6][7] This first step is accompanied by the release of pyrophosphate (PPi).[3][7]

Step 2: Adenylyl Group Transfer to DNA The activated adenylyl group (AMP) is then transferred from the enzyme to the 5'-phosphate terminus of the DNA strand at the site of a nick or break.[3][9][10] This creates an inverted pyrophosphate bridge structure, resulting in a DNA-adenylate intermediate (App-DNA).[6] The now deadenylated enzyme remains bound to the DNA substrate.[6][11]

Step 3: Phosphodiester Bond Formation In the final step, the 3'-hydroxyl group at the nick performs a nucleophilic attack on the phosphorus of the DNA-adenylate intermediate.[7][9] This reaction forms the covalent phosphodiester bond, thereby sealing the nick in the DNA backbone.[7] Concurrently, AMP is released, and the enzyme is freed to initiate another catalytic cycle.[3][6]

Caption: The three-step enzymatic mechanism of this compound.

Structural Basis of Ligation

The crystal structure of this compound reveals three distinct domains: an N-terminal DNA-binding domain (DBD), a central nucleotidyl-transferase (NTase) domain, and a C-terminal OB-fold domain.[4][12] Together, these domains form a compact structure that fully encircles the DNA substrate, a conformation essential for its catalytic activity.[4][12] The OB domain plays a critical role in the initial self-adenylation step and in positioning the nicked DNA for the subsequent transfer and sealing reactions.[4]

Research indicates that the enzyme establishes two different types of complexes with DNA: a transient "T-complex" when the adenylated enzyme scans for a suitable 5'-phosphorylated end, and a more stable "S-complex" formed by the deadenylated enzyme at the nick, which is crucial for blunt-end ligation.[6][13]

Quantitative Data

The efficiency and kinetics of this compound are influenced by the substrate type and reaction conditions.

Table 1: Kinetic Parameters of this compound

| Parameter | Substrate | Value | Reference |

|---|---|---|---|

| Km | Sticky End DNA | 0.6 µM | [14] |

| Blunt End DNA | 50 µM | [14] | |

| Kcat | Nicked dsDNA | 0.4 s⁻¹ | [14] |

| Kcat/Km | Nicked dsDNA | 1.5 x 10⁸ M⁻¹s⁻¹ | [14] |

| Kd (ATP) | ATP | <2 µM | [8] |

| Kd (PPi) | Pyrophosphate | 30 µM |[8] |

Table 2: Activation Energies for Ligation Steps

| Catalytic Step | Activation Energy (Ea) | Reference |

|---|---|---|

| Self-Adenylation | 16.2 kcal·mol⁻¹ | [15] |

| Transadenylation (AMP Transfer) | 0.9 kcal·mol⁻¹ | [15] |

| Nick Sealing | 16.3 - 18.8 kcal·mol⁻¹ |[15] |

Table 3: Standard Reaction Conditions

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Temperature (Sticky Ends) | 16°C to Room Temperature (22-25°C) | [9][16][17] |

| Temperature (Blunt Ends) | 15°C to 20°C | [16] |

| pH | 7.5 - 8.0 | [2][18] |

| ATP Concentration | 1 mM | [2] |

| MgCl₂ Concentration | 10 mM | [2] |

| DTT Concentration | 10 mM |[2] |

Experimental Protocols

Detailed protocols are essential for the successful application of this compound in research.

Protocol 1: Standard DNA Ligation (Vector + Insert)

This protocol outlines the ligation of a DNA insert into a plasmid vector.

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube. It is recommended to add the ligase last.[17]

-

Vector DNA: 50-100 ng

-

Insert DNA: Molar ratio of 1:1 to 10:1 (Insert:Vector)

-

10X this compound Buffer: 2 µL (Final concentration 1X)

-

This compound: 1 µL (e.g., 400 units/µL)

-

Nuclease-Free Water: to a final volume of 20 µL

-

-

Mixing: Gently mix the reaction by pipetting up and down, then centrifuge briefly to collect the contents.[9][17]

-

Incubation:

-

Heat Inactivation: Inactivate the this compound by heating the reaction at 65-70°C for 10 minutes.[9][17][19]

-

Transformation: The ligation product is now ready for transformation into competent bacterial cells. Use 1-5 µL of the reaction mixture for 50 µL of competent cells.[17][20]

Caption: A typical experimental workflow for molecular cloning using this compound.

Protocol 2: Ligase Activity Assay using Lambda DNA

This protocol provides a quick method to verify enzyme activity.[9]

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Lambda DNA-HindIII Digest: 1 µL (~0.5 µg)

-

10X this compound Buffer: 2 µL

-

This compound: 1 unit

-

Nuclease-Free Water: to a final volume of 20 µL

-

-

Control: Prepare a negative control reaction with no this compound.

-

Incubation: Incubate both reactions at 22°C for 10-30 minutes.

-

Analysis: Load 10 µL of each reaction onto a 1% agarose gel alongside a DNA ladder.

-

Visualization: After electrophoresis, stain the gel with ethidium bromide or a similar DNA stain. An active ligase will show a distinct band of higher molecular weight (representing ligated fragments) compared to the control lane.[9]

Protocol 3: Quality Control - Endonuclease Contamination Assay

This protocol is used to test for unwanted nicking activity in the enzyme preparation.[16]

-

Reaction Setup:

-

Supercoiled Plasmid DNA (e.g., pGEM): 1 µg

-

10X this compound Buffer: 5 µL

-

This compound: 20 units (high concentration test)

-

Nuclease-Free Water: to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 37°C for 16 hours.

-

Analysis: Run the entire reaction on a 1% agarose gel.

-

Visualization: Stain the gel and visualize the DNA. A clean preparation will show no conversion of the supercoiled plasmid to nicked (circular) or linear forms.[16]

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. vivantechnologies.com [vivantechnologies.com]

- 3. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 8. pnas.org [pnas.org]

- 9. goldbio.com [goldbio.com]

- 10. neb.com [neb.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Functional characterization of the this compound: a new insight into the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. Ligation Protocol with this compound [protocols.io]

- 18. geneticeducation.co.in [geneticeducation.co.in]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. assaygenie.com [assaygenie.com]

The Inner Workings of a Molecular Stapler: A Technical Guide to the T4 DNA Ligase Mechanism

For Immediate Release

[City, State] – [Date] – T4 DNA ligase stands as an indispensable tool in the molecular biologist's arsenal, critical for a vast array of applications ranging from routine cloning to the intricate construction of genomic libraries. For researchers, scientists, and drug development professionals, a granular understanding of its catalytic mechanism is paramount for optimizing experimental designs and troubleshooting ligation-based assays. This in-depth technical guide delineates the precise step-by-step mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Core Mechanism: A Three-Act Play of Molecular Repair

The catalytic activity of this compound, an ATP-dependent enzyme, unfolds in a sequential, three-step process to form a phosphodiester bond, thereby sealing a nick in the sugar-phosphate backbone of double-stranded DNA.[1][2] This elegant mechanism involves two covalent intermediates.

Step 1: Enzyme Adenylylation

The ligation cascade commences with the activation of the this compound itself. The enzyme attacks the α-phosphate of an ATP molecule, leading to the formation of a covalent bond between an adenosine monophosphate (AMP) moiety and the ε-amino group of a specific lysine residue within the enzyme's active site (Lys159).[3] This reaction releases pyrophosphate (PPi) and results in an adenylylated ligase intermediate (Ligase-AMP).[4] This initial step is a prerequisite for the subsequent DNA binding and nick recognition.

Step 2: AMP Transfer to the 5' Phosphate

The adenylylated ligase then binds to the nicked DNA duplex. The activated AMP molecule is transferred from the ligase active site to the 5'-phosphate of the DNA strand at the nick.[3] This transfer forms a new pyrophosphate bond between the AMP and the DNA, creating a DNA-adenylate intermediate (AppDNA).[5][6] The enzyme remains associated with the DNA complex during this step.

Step 3: Phosphodiester Bond Formation

The final act of ligation is a nucleophilic attack on the DNA-adenylate intermediate. The free 3'-hydroxyl group at the adjacent DNA terminus attacks the phosphorus atom of the 5'-phosphate, displacing the AMP and forming the final phosphodiester bond.[4] This step seals the nick in the DNA backbone, and the de-adenylylated this compound is released from the DNA, ready to be adenylylated by another ATP molecule to initiate a new catalytic cycle.

Structural Insights into this compound Function

The high-resolution crystal structure of this compound in complex with DNA reveals a modular architecture that is essential for its function. The enzyme comprises three distinct domains: a DNA-binding domain (DBD), a nucleotidyl-transferase (NTase) domain, and an oligonucleotide-binding (OB-fold) domain.[5][7][8] Together, these domains completely encircle the DNA substrate.[5][7][8]

-

DNA-Binding Domain (DBD): Located at the N-terminus, the DBD is composed of a bundle of α-helices and is primarily responsible for the initial, non-specific binding to the DNA duplex.[5][6]

-

Nucleotidyl-Transferase (NTase) Domain: This central domain houses the active site, including the catalytic Lys159 residue.[5] It is responsible for both the self-adenylylation of the enzyme and the subsequent transfer of AMP to the 5'-phosphate of the DNA.[5]

-

Oligonucleotide-Binding (OB-fold) Domain: This C-terminal domain is crucial for recognizing and binding to the single-stranded character of the nick in the DNA, ensuring the precise positioning of the DNA termini for ligation.[5]

Key residues within the active site, beyond Lys159, play critical roles in coordinating the ATP and the DNA substrate, facilitating the chemical transformations of the ligation reaction.[5]

Quantitative Analysis of this compound Activity

The efficiency of this compound is influenced by several factors, including the concentration of ATP and DNA, temperature, and the nature of the DNA ends (cohesive or blunt). The following tables summarize key quantitative data regarding the enzyme's activity.

| Parameter | Value | Conditions | Reference |

| kcat | 0.4 ± 0.1 s⁻¹ | Nicked DNA substrate | [1] |

| kcat/Km | 150 ± 50 µM⁻¹s⁻¹ | Nicked DNA substrate | [1] |

| kcat (adenylylated substrate) | 0.64 ± 0.08 s⁻¹ | Preadenylylated DNA | [1] |

| kcat/Km (adenylylated substrate) | 240 ± 40 µM⁻¹s⁻¹ | Preadenylylated DNA | [1] |

| Km for DNA (75mer-ds-nDNA) | 4 ± 1 nM | 16°C | [9] |

| Specific Activity | 300,000 U/mg | Cohesive end ligation | [10] |

Table 1: Kinetic Parameters of this compound

| Component | Optimal Concentration | Notes | Reference |

| ATP | 0.1 - 1 mM | Essential cofactor | [4][11] |

| Mg²⁺ | 10 mM | Essential cofactor | [12] |

| DTT | 10 mM | Reducing agent to maintain enzyme activity | [11] |

| Temperature (Cohesive Ends) | 16°C - 25°C | Balances enzyme activity and annealing of ends | [13] |

| Temperature (Blunt Ends) | 16°C - 22°C | Lower temperatures favor ligation | [13] |

| pH | 7.5 - 7.8 | Optimal range for catalytic activity | [12] |

Table 2: Optimal Reaction Conditions for this compound

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful ligation experiments. The following sections provide methodologies for key assays related to this compound.

Protocol 1: Standard DNA Ligation (Cohesive Ends)

This protocol is a standard procedure for ligating DNA fragments with compatible cohesive ends into a plasmid vector.

Materials:

-

Purified, digested vector DNA

-

Purified insert DNA

-

This compound (e.g., 400,000 cohesive end units/ml)

-

10X this compound Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT, pH 7.5 @ 25°C)[11]

-

Nuclease-free water

Procedure:

-

In a sterile microcentrifuge tube on ice, combine the following in the specified order:

-

Nuclease-free water to a final volume of 20 µl

-

2 µl of 10X this compound Reaction Buffer

-

Vector DNA (e.g., 50-100 ng)

-

Insert DNA (in a 3:1 molar ratio to the vector)

-

1 µl of this compound

-

-

Gently mix the reaction by pipetting up and down.

-

Centrifuge the tube briefly to collect the reaction mixture at the bottom.

-

Incubate the reaction at 16°C overnight or at room temperature (22-25°C) for 1-2 hours.

-

(Optional) Heat inactivate the ligase by incubating at 65°C for 10 minutes.[11]

-

The ligation product is now ready for transformation into competent cells.

Protocol 2: this compound Activity Assay (Weiss Unit Definition)

The Weiss unit is a standard measure of this compound activity, based on the ATP-PPi exchange reaction.

Materials:

-

This compound

-

Assay Mixture: 66 mM Tris-HCl (pH 7.6), 6.6 mM MgCl₂, 0.066 mM ATP, 10 mM DTT, 3.3 µM [³²P]pyrophosphate ([³²PPi])[14]

-

Norit (activated charcoal) suspension

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare the assay mixture.

-

Add a defined amount of this compound to the assay mixture.

-

Incubate the reaction at 37°C for 20 minutes.[14]

-

Stop the reaction by adding TCA.

-

Add the Norit suspension to adsorb the [³²P]ATP formed.

-

Pellet the Norit by centrifugation and wash to remove unincorporated [³²PPi].

-

Quantify the amount of Norit-adsorbable radioactivity using a scintillation counter.

-

One Weiss unit is defined as the amount of enzyme that catalyzes the conversion of 1 nmol of [³²PPi] into a Norit-adsorbable form in 20 minutes at 37°C.[14][15]

Protocol 3: Self-Adenylylation Assay

This assay directly visualizes the formation of the Ligase-AMP intermediate.

Materials:

-

Purified this compound

-

[α-³²P]ATP

-

Adenylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-polyacrylamide gel

-

Autoradiography film or phosphorimager

Procedure:

-

Incubate a small amount (e.g., 0.1 µg) of purified this compound in the adenylation buffer.[16]

-

Add [α-³²P]ATP (e.g., 1 µCi) to the reaction mixture.[16]

-

Incubate at room temperature for 15-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

A radioactive band corresponding to the molecular weight of this compound indicates the formation of the covalent Ligase-[³²P]AMP intermediate.[16]

Visualizing the Molecular Cascade

To further elucidate the intricate mechanism of this compound, the following diagrams, generated using the DOT language, provide a visual representation of the catalytic cycle and a typical experimental workflow.

Caption: The three-step catalytic mechanism of this compound.

Caption: A typical experimental workflow for DNA ligation.

This comprehensive guide provides a detailed overview of the this compound mechanism, equipping researchers with the foundational knowledge to effectively utilize this powerful enzyme in their molecular biology endeavors. A thorough understanding of its catalytic cycle, structural basis, and reaction kinetics is essential for optimizing protocols and advancing research in genetics, drug discovery, and synthetic biology.

References

- 1. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] this compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction | Semantic Scholar [semanticscholar.org]

- 8. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biozym.com [biozym.com]

- 11. neb.com [neb.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. goldbio.com [goldbio.com]

- 14. gdsbio.com [gdsbio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

The Linchpin of Ligation: An In-depth Technical Guide to the Role of ATP in the T4 DNA Ligase Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the critical role of adenosine triphosphate (ATP) in the catalytic mechanism of T4 DNA ligase, an indispensable enzyme in molecular biology. We will delve into the core biochemical steps fueled by ATP hydrolysis, present key quantitative data, detail experimental protocols for studying this interaction, and visualize the underlying processes.

Core Principles: The Three-Act Drama of Ligation Fueled by ATP

The ligation of DNA by this compound is a multi-step process that is absolutely dependent on ATP as a cofactor.[1] The energy derived from the hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi) drives the formation of a phosphodiester bond, sealing nicks in double-stranded DNA. The reaction can be dissected into three principal stages:

-

Enzyme Adenylation: The process initiates with the this compound enzyme itself reacting with an ATP molecule. This results in the covalent attachment of an AMP moiety to a specific lysine residue within the active site of the ligase, releasing pyrophosphate.[2][3] This "activated" enzyme-adenylate intermediate is a high-energy complex poised for the subsequent steps.[3]

-

AMP Transfer to the 5' Phosphate: The activated ligase-AMP complex then binds to the nicked DNA. The AMP group is transferred from the enzyme's lysine residue to the 5'-phosphate group at the nick, forming a DNA-adenylate intermediate.[2][3]

-

Phosphodiester Bond Formation: In the final step, the 3'-hydroxyl group at the nick performs a nucleophilic attack on the activated 5'-adenylated phosphate. This attack results in the formation of a phosphodiester bond, sealing the nick in the DNA backbone, and releasing AMP.[2]

Quantitative Analysis of the this compound-ATP Interaction

The efficiency of the this compound reaction is intrinsically linked to the kinetics of its interaction with ATP. While a simple Michaelis-Menten constant (Km) for ATP is not always straightforward to define due to the multi-step nature of the reaction, various studies have characterized the binding affinity and kinetic parameters.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) for ATP | < 150 nM | At 5 mM Mg²⁺ | [4] |

| Dissociation Constant (Kd) for ATP | < 2 µM | Not specified | [5] |

| ATP Binding Rate (k_on) | 0.87 µM⁻¹s⁻¹ | 20 °C | [6] |

| Enzyme Adenylation Rate (k₁) | 12.83 s⁻¹ | 20 °C | [6] |

| Activation Energy (Self-adenylation) | 16.2 kcal/mol | Not specified | [3] |

| Typical ATP Concentration in Reaction Buffer | 0.1 mM - 1 mM | Standard ligation protocols | [1][7] |

Visualizing the Molecular Machinery

To better understand the sequence of events and the flow of a typical experimental setup, the following diagrams have been generated using the DOT language.

Caption: The three-step catalytic mechanism of this compound highlighting the role of ATP.

Caption: A generalized experimental workflow for a DNA ligation reaction using this compound.

Experimental Protocols

Standard DNA Ligation Assay (Cohesive Ends)

This protocol is a general guideline for the ligation of DNA fragments with compatible cohesive ("sticky") ends into a plasmid vector.

Materials:

-

Purified vector DNA (linearized)

-

Purified insert DNA

-

This compound (e.g., 400,000 cohesive end units/ml)

-

10x this compound Reaction Buffer (typically 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following components. A common molar ratio of insert to vector is 3:1.

-

Vector DNA: ~50 ng

-

Insert DNA: (calculate for 3:1 molar ratio)

-

10x this compound Reaction Buffer: 2 µL

-

This compound: 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Gently mix the reaction by pipetting up and down and briefly centrifuge to collect the contents at the bottom of the tube. Incubate the reaction at room temperature (~22°C) for 10-30 minutes or at 16°C overnight.

-

Heat Inactivation (Optional but Recommended): To stop the reaction, heat the mixture at 65°C for 10 minutes.

-

Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.

ATP Binding Assay using Radiolabeled ATP

This assay is designed to quantify the self-adenylation of this compound, the first step in the ligation reaction.

Materials:

-

Purified this compound

-

[α-³²P]ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:

-

Reaction Buffer: 1 µL of 10x stock

-

[α-³²P]ATP: 1 µCi

-

Purified this compound: 100 ng

-

Nuclease-free water: to 10 µL

-

-

Incubation: Incubate the reaction at room temperature for 20 minutes.

-

Stopping the Reaction: Add an equal volume of 2x SDS-PAGE loading buffer and boil the sample for 3 minutes to denature the protein.

-

Electrophoresis and Visualization:

-

Load the sample onto a 10% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

The extent of protein adenylation can be quantified by densitometry of the resulting autoradiogram.

-

Conclusion

ATP is not merely a passive cofactor but an active and essential driver of the this compound reaction. Its hydrolysis provides the necessary energy for the formation of a high-energy enzyme-adenylate intermediate, which is the cornerstone of the subsequent DNA ligation steps. A thorough understanding of the kinetics and mechanism of the ATP-dependent reaction is fundamental for optimizing molecular cloning workflows and for the development of novel therapeutic strategies that may target DNA repair pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and thermodynamics of nick sealing by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Kinetic Characterization of Single Strand Break Ligation in Duplex DNA by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. intactgenomics.com [intactgenomics.com]

T4 DNA ligase crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of T4 DNA Ligase

Introduction

Bacteriophage this compound is a pivotal enzyme in molecular biology, essential for DNA replication and repair.[1][2] It catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[3][4][5] This function is critical for joining DNA fragments with either cohesive (sticky) or blunt ends, making it an indispensable tool in gene cloning and other recombinant DNA technologies.[2][6] The determination of its crystal structure has provided profound insights into its catalytic mechanism and its interaction with DNA, paving the way for further functional studies and potential applications in drug development.

This guide provides a comprehensive overview of the crystal structure of this compound, detailed experimental protocols for its structural determination, and a summary of the key quantitative data.

Crystal Structure Analysis

The crystal structure of this compound, particularly in complex with a DNA intermediate, reveals a multi-domain architecture that completely encircles its DNA substrate.[7][8][9] This structural arrangement is crucial for its function in recognizing and repairing nicks in the DNA backbone.

Overall Structure

The this compound is a monomeric enzyme with a molecular weight of approximately 55.3 kDa.[5] Its structure is composed of three distinct domains:

-

DNA-Binding Domain (DBD): Located at the N-terminus (residues 1-129), this compact, α-helical domain is primarily responsible for binding to the DNA.[7][8]

-

Nucleotidyl-Transferase (NTase) Domain: This domain (residues 133-367) contains the active site, including the conserved lysine residue (Lys159) that is crucial for the adenylation step in the ligation reaction.[7][8][10] It also features a flexible loop that is responsible for a unique mode of interaction with the T4 sliding clamp, gp45.[7][9][11]

-

Oligonucleotide-Binding (OB) Fold Domain: Situated at the C-terminus (residues 370-487), this domain contributes to the overall structure that envelops the DNA.[7][8]

These three domains work in concert to encircle the DNA, with a salt bridge between Lys384 in the OB-fold domain and Asp112 in the DBD completing the encirclement.[12] The structure that has been solved represents a snapshot of the ligation reaction just before the final step of nick sealing, with an adenylate group attached to the 5'-terminus of the DNA at the nick.[8]

Quantitative Crystallographic Data

The following table summarizes the data collection and refinement statistics for the crystal structure of this compound complexed with a DNA intermediate, as deposited in the Protein Data Bank (PDB).

| Parameter | Value | PDB ID |

| Resolution (Å) | 2.75 | 6DT1 |

| R-Value Work | 0.170 | 6DT1 |

| R-Value Free | 0.219 | 6DT1 |

| Space Group | P 21 21 21 | 6DT1 |

| Unit Cell Dimensions (Å) | a=95.9, b=134.8, c=159.9 | 6DT1 |

| Macromolecules | This compound, DNA | 6DT1 |

| Total Structure Weight (kDa) | 143.64 | 6DT1 |

Data sourced from RCSB PDB entry 6DT1.[7][13]

Experimental Protocols

The determination of the this compound crystal structure involved several key experimental steps, from protein expression and purification to crystallization and X-ray diffraction analysis.

Protein Expression and Purification

-

Gene Cloning and Expression: The gene for this compound was cloned into an expression vector. For functional characterization studies, histidine-tagged versions of the protein and its mutants were created.[14]

-

Protein Over-expression: The recombinant protein was over-expressed in Escherichia coli. Expression was induced with 2 mM IPTG for 5 hours at 37°C.[14]

-

Cell Lysis and Purification:

-

Cells were harvested by centrifugation and resuspended in a lysis buffer (50 mM phosphate, pH 8.0, 300 mM NaCl) containing protease inhibitors and lysozyme.[14]

-

The resuspended cells were lysed by sonication and then centrifuged to remove cell debris.[14]

-

The supernatant containing the His-tagged protein was then purified using affinity chromatography.[14]

-

Crystallization

The this compound-DNA complex was crystallized using the hanging-drop vapor diffusion method.[8]

-

Complex Assembly: The purified this compound was mixed with an equimolar amount of a nicked double-stranded DNA substrate. The final protein concentration was approximately 12 mg/ml in a buffer containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM ATP, 10 mM DTT, 0.1 M NaCl, and 5% glycerol. The mixture was incubated at room temperature for 15 minutes.[8]

-

Crystallization Conditions: The this compound-DNA complex was crystallized by mixing 1 µl of the complex with 1 µl of a reservoir solution containing 0.1 M ammonium acetate and 17% polyethylene glycol (PEG) 10,000.[8]

-

Crystal Harvesting: Crystals were transferred to the reservoir solution supplemented with 25% glycerol and then flash-cooled in liquid nitrogen for data collection.[8]

Data Collection and Structure Determination

-

X-ray Diffraction Data Collection: X-ray diffraction data were collected at a synchrotron source. The data were integrated and scaled using software packages such as HKL2000 or XDS.[8]

-

Structure Solution: The structure of the this compound-DNA complex was solved by molecular replacement using the structures of the this compound N-terminal domain and the Chlorella virus ligase-DNA complex as search models.[8]

-

Structure Refinement: The model was refined using software such as PHENIX. The final refined model of the this compound-DNA complex includes the entire 21 bp DNA and the ligase polypeptide from residue 1 to 487, with the exception of a disordered loop.[12]

Visualizations

Mechanism of this compound Action

The ligation reaction catalyzed by this compound proceeds through a three-step mechanism.[1][14]

Caption: The three-step catalytic mechanism of this compound.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow used to determine the crystal structure of this compound.

Caption: Experimental workflow for this compound crystallography.

References

- 1. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. goldbio.com [goldbio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Ligation Protocol with this compound [protocols.io]

- 7. rcsb.org [rcsb.org]

- 8. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6dt1 - Crystal structure of the ligase from bacteriophage T4 complexed with DNA intermediate - Summary - Protein Data Bank Japan [pdbj.org]

- 10. Structural analysis of bacteriophage T4 DNA replication: a review in the Virology Journal series on bacteriophage T4 and its relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. 6DT1: Crystal structure of the ligase from bacteriophage T4 complexed with DNA intermediate [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Intricate Machinery of Viral Replication: A Technical Guide to Bacteriophage T4 Gene 30 and its Product, DNA Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and characteristics of gene 30 from bacteriophage T4, which encodes the indispensable enzyme T4 DNA ligase. This enzyme is a cornerstone of the phage's lifecycle, playing a critical role in DNA replication, repair, and recombination. Its robust and versatile nature has also made it an invaluable tool in the field of molecular biology. This document details the enzyme's mechanism of action, presents key quantitative data, and outlines experimental protocols for its study and application, offering a comprehensive resource for researchers and professionals in the life sciences.

Core Function of Gene 30 Product: this compound

The product of bacteriophage T4 gene 30 is this compound, an enzyme that catalyzes the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA/RNA hybrids.[1] This sealing of breaks in the nucleic acid backbone is fundamental to several vital cellular processes.

Within the context of the T4 bacteriophage lifecycle, this compound is essential for:

-

DNA Replication: During lagging strand synthesis, DNA is synthesized in short, discontinuous segments known as Okazaki fragments. This compound is responsible for joining these fragments into a continuous strand, a crucial step in completing the replication of the phage genome.[2][3][4]

-

DNA Repair: The phage genome is susceptible to damage from various sources. This compound plays a key role in several DNA repair pathways by sealing nicks and breaks in the DNA backbone that arise during the repair process.[5][6]

-

Genetic Recombination: Bacteriophage T4 undergoes high rates of genetic recombination. This compound is involved in the final step of this process, ligating the newly recombined DNA strands.[6]

Beyond its biological role, this compound is one of the most widely used enzymes in molecular biology, facilitating the creation of recombinant DNA molecules by joining DNA fragments of interest.[1][7]

Enzymatic Mechanism of this compound

This compound utilizes ATP as a cofactor to catalyze the formation of a phosphodiester bond in a three-step nucleotidyl transfer reaction.[1][5][8][9]

Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a lysine residue within the active site of the ligase on the α-phosphate of ATP. This results in the formation of a covalent enzyme-AMP intermediate (adenylated ligase) and the release of pyrophosphate (PPi).[1][5][9]

Step 2: AMP Transfer to the 5'-Phosphate The activated AMP moiety is then transferred from the enzyme to the 5'-phosphate terminus of the DNA nick, creating a DNA-adenylate intermediate with a pyrophosphate bond.[1][5][9]

Step 3: Phosphodiester Bond Formation The final step involves a nucleophilic attack by the 3'-hydroxyl group at the nick on the DNA-adenylate intermediate. This attack displaces AMP and forms the phosphodiester bond, sealing the nick in the DNA backbone.[1][5][9]

This three-step mechanism is a conserved process among ATP-dependent DNA ligases.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity and characteristics of this compound.

| Parameter | Value | Reference(s) |

| Molecular Weight | ~55.3 kDa (monomer) | [10] |

| Optimal Temperature | 16°C for cohesive ends, 22°C for blunt ends | [1] |

| Heat Inactivation | 65°C for 10 minutes | [11] |

| Cofactor | ATP | [12] |

| Divalent Cation | Mg²⁺ | [13] |

Table 1: General Properties of this compound

| Substrate | kcat (s⁻¹) | Km (nM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Nicked duplex DNA (dC and 5'-phosphorylated dT) | 0.4 ± 0.1 | - | 150 ± 50 | [8] |

| Adenylylated nicked duplex DNA | 0.64 ± 0.08 | - | 240 ± 40 | [8] |

| 75mer-ds-nDNA | 0.44 ± 0.3 | 4 ± 1 | - | [9] |

Table 2: Kinetic Parameters of this compound

| Inhibitor | Concentration for Inhibition | Reference(s) |

| NaCl or KCl | Strongly inhibited at concentrations > 200 mM | [10] |

| ATP | 5 mM completely inhibits blunt-end ligation | [14] |

| Spermidine | 10 mM almost completely inhibits blunt-end ligation | [14] |

| Non-nicked dsDNA | Inhibition is dependent on total DNA concentration | [15] |

| Doxorubicin | Potent inhibitor | [16] |

Table 3: Inhibitors of this compound Activity

Signaling Pathways and Logical Relationships

The function of this compound is intricately linked to the broader processes of DNA replication and repair. The following diagrams illustrate these relationships.

Caption: The three-step enzymatic mechanism of this compound.

Caption: The role of this compound in Okazaki fragment maturation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Recombinant this compound Purification

This protocol describes the expression and purification of His-tagged this compound from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) cells with an expression vector containing the T4 gene 30 fused to a polyhistidine tag (e.g., pET vector).[17] b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.[17] d. Harvest the cells by centrifugation.

2. Lysis: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet the cell debris.

3. Purification: a. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[17] b. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. c. Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). d. Analyze the eluted fractions by SDS-PAGE to assess purity. e. (Optional) Further purify the enzyme using ion-exchange or size-exclusion chromatography if necessary. f. Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 50% glycerol) and store at -20°C.[18]

DNA Ligation Assay

This protocol can be used to assess the activity of this compound on both cohesive (sticky) and blunt-ended DNA fragments.

1. Reaction Setup: a. In a microcentrifuge tube, prepare the ligation reaction mixture on ice. A typical 20 µL reaction includes:

- Vector DNA (e.g., 50 ng)

- Insert DNA (in a 1:1 to 10:1 molar ratio to the vector)[19]

- 2 µL of 10x this compound Buffer (containing ATP and Mg²⁺)

- 1 µL of this compound (1-5 units)

- Nuclease-free water to a final volume of 20 µL b. Gently mix the components by pipetting.

2. Incubation:

- For cohesive ends: Incubate at 16°C overnight or at room temperature (22-25°C) for 10-60 minutes.[13][20]

- For blunt ends: Incubate at 16°C overnight or at room temperature for 2-4 hours.[13][20]

3. Analysis: a. Heat inactivate the ligase at 65°C for 10 minutes. b. Analyze the ligation products by agarose gel electrophoresis. Successful ligation will result in the appearance of higher molecular weight bands corresponding to the ligated products. c. Alternatively, the ligation mixture can be used directly for transformation into competent E. coli cells for cloning applications.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to its DNA substrate.

1. Probe Preparation: a. Synthesize and anneal complementary oligonucleotides to create a short double-stranded DNA probe containing a nick. b. Label the 5' end of one of the oligonucleotides with a radioactive (e.g., ³²P) or fluorescent label.

2. Binding Reaction: a. In a small volume (e.g., 10-20 µL), combine the following on ice:

- Labeled DNA probe (at a low concentration, e.g., 1-10 nM)

- Purified this compound (at varying concentrations)

- Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

- (Optional) A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding. b. Incubate the reaction at room temperature for 20-30 minutes to allow for binding.

3. Electrophoresis: a. Add a loading dye (without SDS) to the binding reactions. b. Load the samples onto a non-denaturing polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system.

4. Detection: a. If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film. b. If using a fluorescent probe, visualize the gel using an appropriate imaging system. c. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-ligase complex.

This technical guide provides a foundational understanding of the bacteriophage T4 gene 30 product, this compound. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in molecular biology, genetic engineering, and the development of novel therapeutics targeting viral replication and DNA repair mechanisms.

References

- 1. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pepolska.pl [pepolska.pl]

- 3. microbenotes.com [microbenotes.com]

- 4. Step 4: Ligation of Okazaki fragments | DNA and Chromosome Structure - passel [passel2.unl.edu]

- 5. One-step assay for the quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] this compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction | Semantic Scholar [semanticscholar.org]

- 8. Kinetic characterization of single strand break ligation in duplex DNA by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ulab360.com [ulab360.com]

- 12. academic.oup.com [academic.oup.com]

- 13. promega.com [promega.com]

- 14. Specific and reversible inhibition of the blunt end joining activity of the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound [wwwuser.gwdguser.de]

- 19. EXPRESSION AND PURIFICATION OF RECOMBINANT this compound IN E. COLI | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 20. Ligation Protocol with this compound [protocols.io]

T4 DNA Ligase: A Lynchpin in the Bacteriophage T4 Life Cycle and a Cornerstone of Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T4 DNA ligase, an enzyme encoded by gene 30 of the T4 bacteriophage, is a critical component in the phage's lytic life cycle, playing an indispensable role in DNA replication, repair, and recombination.[1][2][3] Its ability to catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides in duplex DNA, RNA, or DNA-RNA hybrids has also made it an invaluable tool in molecular biology.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its function within the T4 bacteriophage life cycle, its enzymatic mechanism, and its wide-ranging applications in research and drug development. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to facilitate a deeper understanding of this pivotal enzyme.

The Role of this compound in the T4 Bacteriophage Life Cycle

The T4 bacteriophage exhibits a strictly lytic life cycle, a rapid and efficient process of viral replication that culminates in the destruction of its Escherichia coli host.[7][8][9] This cycle is critically dependent on the functions of this compound at several key stages.

DNA Replication

Following the injection of the phage's linear double-stranded DNA into the host cell, a complex program of gene expression is initiated.[7][10] this compound is synthesized during the early phase of infection and is essential for the replication of the phage genome.[2] The replication process generates Okazaki fragments on the lagging strand, and this compound is responsible for joining these fragments to create a continuous DNA strand.[11] Furthermore, T4 DNA replication proceeds via a recombination-dependent mechanism, where the enzyme is crucial for resolving and ligating branched DNA intermediates, leading to the formation of long, concatemeric DNA molecules that are subsequently packaged into new phage heads.[12][13][14][15]

DNA Repair and Recombination

The phage genome is susceptible to damage from host defense mechanisms and the intracellular environment. This compound plays a vital role in repairing single-stranded nicks and other forms of DNA damage, ensuring the integrity of the genetic material.[1][5][16] The enzyme's involvement in recombination is also crucial for the phage's viability, as recombination-dependent replication is the primary mode of DNA synthesis in the later stages of infection.[12][14][17] This process allows the phage to overcome the "end-replication problem" associated with linear genomes and facilitates the generation of genetic diversity.

The lytic life cycle of the T4 bacteriophage can be visualized as a series of coordinated steps:

Caption: The lytic life cycle of the T4 bacteriophage.

Enzymatic Mechanism of this compound

This compound is an ATP-dependent enzyme that catalyzes the formation of a phosphodiester bond in a three-step reaction.[1][3][16] This mechanism is fundamental to its biological function and its utility in molecular biology.

-

Enzyme Adenylation: The reaction is initiated by the nucleophilic attack of a conserved lysine residue in the active site of the ligase on the α-phosphate of ATP. This results in the formation of a covalent enzyme-adenylate intermediate (Ligase-AMP) and the release of pyrophosphate (PPi).[1][3]

-

AMP Transfer: The activated AMP moiety is then transferred from the enzyme to the 5'-phosphate terminus of the DNA nick, creating a DNA-adenylate intermediate.[3][16]

-

Nick Sealing: The final step involves a nucleophilic attack by the 3'-hydroxyl group at the nick on the activated 5'-phosphate, forming the phosphodiester bond and releasing AMP.[3][16]

This intricate process ensures the high fidelity of DNA ligation.

Caption: The three-step catalytic mechanism of this compound.

Quantitative Data and Optimal Reaction Conditions

The efficiency of this compound is influenced by several factors, including temperature, pH, and the concentration of cofactors. The following tables summarize key quantitative data for the in vitro use of this compound.

Table 1: Optimal Reaction Conditions

| Parameter | Optimal Value/Range | Notes |

| Temperature | 16°C (for cohesive ends) | Balances enzyme activity and stability of annealed ends.[16] |

| 20-25°C (for blunt ends) | Higher temperature can increase enzyme activity but may decrease ligation efficiency for sticky ends.[4][18][19] | |

| pH | 7.5 - 8.0 | |

| ATP Concentration | 0.1 - 1 mM | Essential cofactor.[4][19] |

| MgCl₂ Concentration | 10 mM | Required for enzyme activity.[4][19] |

| DTT Concentration | 10 mM | Reducing agent to maintain enzyme stability.[4][19] |

Table 2: Substrate Specificity and Efficiency

| Substrate | Ligation Efficiency | Incubation Time (at 16°C) |

| Cohesive (Sticky) Ends | High | 10 minutes to overnight[4][16] |

| Blunt Ends | Lower | 2 hours to overnight[4][16] |

| Nicked dsDNA | High | Efficiently repaired.[1][5] |

| Nicked dsRNA | Moderate | Can seal nicks in RNA duplexes.[5] |

| DNA/RNA Hybrids | Moderate | Can seal nicks in hybrid duplexes.[1][5][16] |

Table 3: Unit Definitions

| Unit Type | Definition |

| Weiss Unit | The amount of enzyme that catalyzes the exchange of 1 nmol of 32P from pyrophosphate to ATP in 20 minutes at 37°C.[20] |

| Cohesive End Unit | The amount of enzyme required to give 50% ligation of HindIII fragments of λ DNA (at a 5' termini concentration of 0.12 µM) in 30 minutes at 16°C.[4][19][21] |

Experimental Protocols

This compound is a cornerstone of molecular cloning. The following are generalized protocols for standard ligation reactions.

Ligation of Cohesive (Sticky) Ends

This protocol is for the ligation of a DNA insert into a plasmid vector with compatible cohesive ends.

Materials:

-

Purified vector DNA (linearized)

-

Purified insert DNA

-

This compound

-

10X this compound Buffer (containing ATP)

-

Nuclease-free water

Procedure:

-

Calculate Molar Ratio: For optimal ligation, a molar ratio of vector to insert of 1:1 to 1:3 is recommended.[18][22]

-

Set up the Reaction: In a sterile microcentrifuge tube on ice, combine the following:

-

Vector DNA (e.g., 50-100 ng)

-

Insert DNA (calculated amount for the desired molar ratio)

-

2 µL of 10X this compound Buffer

-

1 µL of this compound

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Gently mix the reaction and centrifuge briefly. Incubate at 16°C overnight or at room temperature (20-25°C) for 10 minutes to 2 hours.[4][16][23]

-

Heat Inactivation (Optional): Inactivate the ligase by heating at 65°C for 10 minutes.[4][22] This is recommended if the ligation mixture will be used for downstream applications other than transformation.[22]

-

Transformation: Use 1-5 µL of the ligation mixture to transform competent E. coli cells.

Ligation of Blunt Ends

Blunt-end ligations are less efficient than cohesive-end ligations and may require adjusted conditions.

Procedure:

-

Dephosphorylation of Vector: To prevent self-ligation of the vector, it is highly recommended to treat the linearized vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) prior to ligation.[22]

-

Calculate Molar Ratio: A higher molar ratio of insert to vector (e.g., 1:3 to 1:10) is often used for blunt-end ligations.[6][22]

-

Set up the Reaction: Follow the same setup as for cohesive ends, but with the adjusted molar ratio.

-

Incubation: Incubate at 16°C overnight or at room temperature (20-25°C) for at least 2 hours.[4][16][23]

-

Heat Inactivation and Transformation: Proceed as with cohesive-end ligation.

Caption: A typical experimental workflow for molecular cloning using this compound.

Applications in Research and Drug Development

The robust and versatile nature of this compound has led to its widespread use in numerous molecular biology applications, which are foundational to many areas of drug development.

-

Molecular Cloning: this compound is the standard enzyme for joining DNA fragments into vectors to create recombinant DNA molecules for gene expression, protein production, and genetic studies.[23][24]

-

Library Construction: It is essential for the construction of genomic and cDNA libraries, which are critical resources for gene discovery and functional genomics.

-

Next-Generation Sequencing (NGS): this compound is used to ligate adapters to DNA fragments during the preparation of sequencing libraries for various NGS platforms.[23]

-

Site-Directed Mutagenesis: The enzyme is used to circularize the newly synthesized, mutated plasmid in many site-directed mutagenesis protocols.

-

Ligase Chain Reaction (LCR) and Ligase Detection Reaction (LDR): These techniques utilize the specificity of DNA ligase to detect specific DNA sequences, including single nucleotide polymorphisms (SNPs), which is valuable in diagnostics and genetic screening.

-

DNA Repair Studies: this compound serves as a model enzyme for studying the mechanisms of DNA repair, which is a key area of research in cancer and other genetic diseases.[25][26]

Conclusion

This compound is a remarkable enzyme whose importance extends from the fundamental biology of bacteriophage replication to the cutting-edge of molecular biology and drug discovery. Its central role in the T4 life cycle, characterized by its involvement in DNA replication, repair, and recombination, highlights its evolutionary significance. For the scientific community, this compound remains an indispensable tool, enabling a vast array of techniques that continue to drive innovation in genetics, biotechnology, and medicine. A thorough understanding of its properties and applications, as detailed in this guide, is essential for researchers and professionals seeking to harness its full potential.

References

- 1. DNA Ligase, T4 - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 2. uniprot.org [uniprot.org]

- 3. Ligation of DNA with t(4) DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. blog.alphalifetech.com [blog.alphalifetech.com]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. byjus.com [byjus.com]

- 10. T4 Bacteriophage: Structure, Life Cycle & Research [allen.in]

- 11. This compound structure reveals a prototypical ATP-dependent ligase with a unique mode of sliding clamp interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recombination and recombination-dependent DNA replication in bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Early intermediates in bacteriophage T4 DNA replication and recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recombination-dependent DNA replication in phage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. goldbio.com [goldbio.com]

- 17. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 18. promega.com [promega.com]

- 19. ulab360.com [ulab360.com]

- 20. gdsbio.com [gdsbio.com]

- 21. neb.com [neb.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. zellbio.eu [zellbio.eu]

- 24. Ligation Protocol with this compound [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. The phage this compound mediates bacterial chromosome DSBs repair as single component non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

T4 DNA Ligase Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T4 DNA Ligase is a ubiquitous and indispensable enzyme in molecular biology, renowned for its ability to catalyze the formation of a phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of duplex DNA, RNA, or DNA/RNA hybrids.[1][2] Isolated from bacteriophage T4, this enzyme is a key component in a multitude of applications, including cloning, DNA repair, and library preparation for next-generation sequencing.[3][4] Its broad substrate specificity is a primary reason for its widespread use. This technical guide provides a comprehensive overview of the substrate specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to aid researchers in optimizing their experimental designs.

Core Mechanism of this compound

The ligation reaction catalyzed by this compound, an ATP-dependent process, occurs in three sequential nucleotidyl transfer steps.[1][5]

-

Enzyme Adenylylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate, with the release of pyrophosphate.[5]

-

AMP Transfer to the 5'-Phosphate: The activated adenylyl group is transferred from the ligase to the 5'-phosphate of the DNA donor strand, forming a DNA-adenylate intermediate.[5]

-

Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor DNA strand attacks the activated 5'-phosphate of the donor strand, resulting in the formation of a phosphodiester bond and the release of AMP.[5]

Data Presentation: Quantitative Substrate Specificity

The efficiency of this compound is highly dependent on the nature of the substrate. The following tables summarize the available quantitative and semi-quantitative data for various substrates.

Table 1: Ligation of Different DNA End Types

| Substrate Type | Relative Ligation Efficiency | Typical Incubation Time | Notes |

| Cohesive Ends | High | 10 minutes to 1 hour at room temperature, or overnight at 16°C.[6] | The most efficient substrate for this compound. Ligation rates are significantly enhanced by the annealing of complementary overhangs. |

| Blunt Ends | Moderate to Low | 2 hours to overnight at room temperature, or overnight at 16°C.[6] | Less efficient than cohesive end ligation. Requires higher enzyme concentrations and the presence of molecular crowding agents like PEG can significantly enhance efficiency.[7] |

| Nicked DNA | Very High | Rapid | This compound is highly efficient at sealing single-stranded breaks in a DNA duplex. |

| Single-base overhangs | Low | 2 hours to overnight at room temperature, or overnight at 16°C.[6] | Ligation efficiency is generally low. |

Table 2: Kinetic Parameters for Nick Ligation

The kinetics of nick sealing by this compound have been studied in detail. The reaction proceeds through a multi-step process with product release being the likely rate-limiting step.[8]

| Parameter | Value | Substrate | Reference |

| kcat | 0.4 ± 0.1 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |

| Km | 4 ± 1 nM | Nicked duplex with 5'-phosphorylated dT | [9] |

| Ki (substrate inhibition) | 590 ± 170 nM | Nicked duplex with 5'-phosphorylated dT | [9] |

| k (adenylyl transfer) | 5.3 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |

| k (phosphodiester bond formation) | 38 s⁻¹ | Nicked duplex with 5'-phosphorylated dT | [8] |

Table 3: Ligation of Substrates with Mismatches

This compound can tolerate some mismatches near the ligation junction, although with reduced efficiency. This promiscuity is a key consideration in high-fidelity applications.[10]

| Mismatch Type | Relative Ligation Efficiency | Notes |

| Perfectly Matched | High | The preferred substrate. |

| Single Mismatch at 3'-OH terminus | Reduced | The type of mismatch influences the degree of inhibition. |

| Single Mismatch at 5'-PO4 terminus | Reduced | Ligation is generally less sensitive to mismatches at the 5' end compared to the 3' end. |